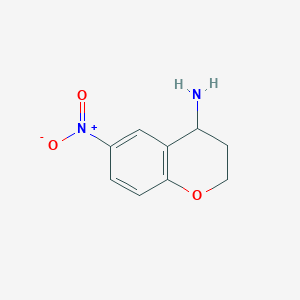

6-Nitrochroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-8-3-4-14-9-2-1-6(11(12)13)5-7(8)9/h1-2,5,8H,3-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHZLZWSGWGNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Nitrochroman 4 Amine and Its Structural Analogs

Strategies for Chroman Core Construction

The formation of the foundational chroman ring system can be achieved through several elegant synthetic strategies. These methods often focus on creating precursors like 6-nitrochroman-4-one (B1309135), which can then be further functionalized. Key approaches include cyclization reactions, ring-opening of epoxides, and organocatalytic domino reactions.

Cyclization Reactions in the Synthesis of 6-Nitrochroman-4-one Precursors

Cyclization reactions represent a fundamental approach to constructing the chroman-4-one scaffold. These reactions typically involve the formation of the heterocyclic ring from an acyclic precursor. Radical cascade cyclizations of o-allyloxybenzaldehydes have emerged as a powerful method for synthesizing 3-substituted chroman-4-ones. researchgate.net For instance, a silver-catalyzed radical cascade cyclization of 2-(allyloxy)arylaldehydes with radical precursors like 4-hydroxycoumarins has been developed, offering a novel route to functionalized chroman-4-ones. rsc.org This method utilizes an efficient oxidizing system (AgNO₃/K₂S₂O₈) to drive the reaction forward. rsc.org

| Catalyst System | Radical Precursor | Substrate | Product | Yield |

| AgNO₃/K₂S₂O₈ | 4-hydroxycoumarins | 2-(allyloxy)arylaldehydes | 4-hydroxycoumarin-containing chroman-4-ones | Moderate to Good |

| AgNO₃/K₂S₂O₈ | 4-hydroxy-6-methyl-2-pyrone | 2-(allyloxy)arylaldehydes | 4-hydroxy-6-methyl-2-pyrone-containing chroman-4-ones | Moderate to Good |

Regioselective and Stereoselective Ring-Opening Reactions of Epoxides Leading to Chroman Scaffolds

The ring-opening of epoxides is a versatile and stereospecific method for constructing complex molecular architectures, including the chroman framework. mdpi.com This strategy relies on the inherent reactivity of the strained three-membered ether ring, which can be opened by a variety of nucleophiles. nih.gov The regioselectivity of the ring-opening (i.e., which of the two carbon atoms of the epoxide is attacked) can be controlled by the reaction conditions, such as the use of acid or base catalysis. libretexts.org

For instance, in acid-catalyzed ring-opening, the reaction often proceeds with Sₙ1 character, and the nucleophile attacks the more substituted carbon. libretexts.org Conversely, under basic or nucleophilic conditions, the reaction typically follows an Sₙ2 pathway, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.org This control over regioselectivity is crucial for the synthesis of specifically substituted chroman derivatives. While direct synthesis of the chroman ring from a simple epoxide ring-opening is less common, the principles of regioselective and stereoselective epoxide opening are often applied in more complex multi-step syntheses of functionalized chromans. A recently developed method utilizing zirconocene (B1252598) and photoredox catalysis has demonstrated reverse regioselectivity in the reductive ring-opening of epoxides, affording more-substituted alcohols. chemrxiv.org

| Reaction Type | Catalyst/Conditions | Regioselectivity | Stereochemistry |

| Acid-catalyzed | H⁺ | Attack at the more substituted carbon (Sₙ1-like) | Inversion of configuration |

| Base-catalyzed/Nucleophilic | Nu⁻ | Attack at the less substituted carbon (Sₙ2) | Inversion of configuration |

| Zirconocene/Photoredox | Zirconocene, light | Attack at the more substituted carbon | - |

Organocatalytic Michael-type Additions and Domino Reactions for Polysubstituted Chromans

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including polysubstituted chromans. Michael-type additions and subsequent domino or cascade reactions are particularly effective in this regard. These reactions allow for the construction of multiple stereocenters in a single, efficient step.

An example is the asymmetric synthesis of polysubstituted chiral chromans through an organocatalytic oxa-Michael-nitro-Michael domino reaction. rsc.org This reaction, catalyzed by squaramide, involves the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, yielding chiral chromans with high enantioselectivities and diastereoselectivities. rsc.org Similarly, bifunctional thiourea (B124793) organocatalysts have been successfully employed in enantioselective oxa-Michael–Michael cascade reactions to produce highly substituted chromans with excellent stereocontrol. acs.orgacs.org These methods provide efficient access to chiral chroman derivatives bearing multiple stereogenic centers. nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product | Stereoselectivity |

| Squaramide | 2-hydroxynitrostyrenes | trans-β-nitroolefins | oxa-Michael-nitro-Michael | Polysubstituted chiral chromans | Up to 99% ee, >20:1 dr rsc.org |

| Bifunctional thiourea | Chalcone enolates | Nitromethane | Michael–Michael cascade | Chiral benzopyrans | High yields, excellent stereoselectivities acs.org |

| Bifunctional thiourea | ortho-hydroxyphenyl-substituted para-quinone methides | Isatin-derived enoates | oxa-Michael/1,6-addition | 4-phenyl-substituted chromans | Up to >20:1 dr, >99% ee nih.gov |

Introduction and Strategic Transformation of the Nitro Group in Chroman Systems

Once the chroman core is established, the next critical steps involve the introduction of the nitro group onto the aromatic ring and its subsequent reduction to the target amine functionality.

Nitration Reactions on Substituted Chromans and Related Aromatic Rings

The introduction of a nitro group onto the aromatic portion of the chroman scaffold is typically achieved through electrophilic aromatic substitution. stmarys-ca.edu The standard method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comrushim.ru The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comyoutube.com

The position of nitration on the aromatic ring is directed by the existing substituents. In the case of the chroman skeleton, the ether oxygen atom is an activating, ortho-, para-directing group. Therefore, nitration is expected to occur at positions 6 and 8. The regioselectivity can be influenced by the specific reaction conditions and the presence of other substituents on the aromatic ring. stmarys-ca.edu Alternative nitrating agents, such as dinitrogen pentoxide (N₂O₅) in the presence of a catalyst, can offer milder reaction conditions and improved selectivity. researchgate.net

| Nitrating Agent | Catalyst/Conditions | Electrophile | General Applicability |

| HNO₃/H₂SO₄ | Strong acid | NO₂⁺ | Widely used for aromatic nitration masterorganicchemistry.com |

| N₂O₅ | Fe(III) catalyst | NO₂⁺ | Milder conditions, high yields researchgate.net |

Catalytic Reductive Conversions of Nitro Groups to Amine Functionalities

The final step in the synthesis of 6-nitrochroman-4-amine is the reduction of the nitro group to an amine. This transformation is a common and well-established reaction in organic synthesis. A variety of reducing agents and catalytic systems can be employed for this purpose. organic-chemistry.orgwikipedia.org

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com This method is generally clean and efficient. Metal-mediated reductions in acidic media, using metals like iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid, are also effective. masterorganicchemistry.com For substrates with functional groups that are sensitive to catalytic hydrogenation, alternative reagents like tin(II) chloride (SnCl₂) or sodium hydrosulfite can be used. commonorganicchemistry.com The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org

| Reducing System | Catalyst/Conditions | Advantages | Disadvantages |

| H₂/Pd/C | Hydrogen gas | Clean, high yield | Can reduce other functional groups |

| Fe/HCl | Acidic conditions | Mild, chemoselective | Requires workup to remove metal salts |

| SnCl₂ | - | Mild, chemoselective | Stoichiometric amounts of tin salts produced |

| Raney Nickel | Hydrogen gas | Effective for nitro groups | Can be pyrophoric |

Stereocontrolled Introduction of the C-4 Amine Functionality

The precise installation of an amine group at the C-4 position of the chroman scaffold is a critical step in the synthesis of this compound and its analogs. Control over the stereochemistry at this position is often a key objective, particularly for applications in medicinal chemistry where enantiopurity can be crucial for biological activity. Various synthetic strategies have been developed to achieve this, ranging from reductive amination of a ketone precursor to nucleophilic substitution and rearrangement reactions.

Reductive Amination Approaches for Chroman-4-amines

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this approach typically involves the reaction of the corresponding 6-nitrochroman-4-one with an amine source in the presence of a reducing agent. The reaction proceeds through an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The choice of the amine source and reducing agent is critical for the success of the reaction. Common amine sources include ammonia (B1221849), primary amines, and hydroxylamine (B1172632) derivatives. A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being frequently used due to their relatively mild nature and good functional group tolerance. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method for the reduction of the intermediate imine.

A key advantage of reductive amination is the ability to perform the reaction in a one-pot fashion, which improves efficiency and reduces waste. masterorganicchemistry.com For instance, the direct reductive amination of a β-hydroxy-ketone can be achieved stereoselectively using Ti(iOPr)₄ to coordinate the intermediate imino alcohol, followed by reduction with polymethylhydrosiloxane (B1170920) (PMHS). While not specific to chroman-4-ones, this demonstrates the potential for stereocontrol in reductive amination processes.

The following table summarizes various reducing agents and their typical applications in reductive amination:

| Reducing Agent | Typical Substrates | Key Features |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Readily available, inexpensive, requires careful pH control. |

| Sodium Cyanoborohydride (NaBH₃CN) | Imines, Enamines | Selective for imines over ketones, effective at neutral pH. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, non-toxic, particularly effective for weakly basic amines. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Imines, Enamines, Nitro groups | Can simultaneously reduce other functional groups. |

Nucleophilic Substitution Pathways for Amine Installation at Chroman C-4

Nucleophilic substitution provides a direct route to introduce an amine functionality at the C-4 position of a chroman ring, provided a suitable leaving group is present at this position. This typically involves the reaction of a 4-halo-6-nitrochroman or a 6-nitrochroman-4-ol (B13704523) derivative (after activation of the hydroxyl group) with an amine nucleophile.

The success of this approach hinges on the reactivity of the C-4 position and the choice of the nucleophile and reaction conditions. Common nitrogen nucleophiles used in these reactions include ammonia, primary and secondary amines, and azide (B81097) salts. The use of azide as a nucleophile, followed by reduction, is a particularly useful method for the synthesis of primary amines, as it avoids the potential for over-alkylation that can occur with ammonia.

For example, bimolecular nucleophilic substitution reactions at the phenolic hydroxyl group (position 7) of chroman-4-ones have been used to prepare various derivatives. mdpi.com While this example is at a different position, the principle of nucleophilic substitution is applicable to the C-4 position. The synthesis of 2-alkyl-substituted chroman-4-ones has been achieved through a cascade alkylation-dechlorination of 3-chlorochromones, demonstrating the feasibility of reactions at positions adjacent to the carbonyl group. rsc.org

Rearrangement Reactions (e.g., Hofmann, Curtius, Schmidt) Applicable to Amine Synthesis within Chroman Structures

Rearrangement reactions offer an alternative and powerful strategy for the synthesis of amines where the amine is formed through the migration of a group to a nitrogen atom. The Hofmann, Curtius, and Schmidt rearrangements are classic examples of such transformations that result in the formation of a primary amine with the loss of one carbon atom. nrochemistry.comdrugfuture.comorganic-chemistry.org

Hofmann Rearrangement : This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to yield a primary amine. nrochemistry.comwikipedia.org For the synthesis of this compound, this would entail the conversion of 6-nitrochroman-4-carboxylic acid to its corresponding amide, followed by the Hofmann rearrangement. A key feature of this rearrangement is the retention of configuration of the migrating group. nrochemistry.com Modified procedures using reagents like N-bromoacetamide or hypervalent iodine species have been developed to accommodate base-sensitive substrates. semanticscholar.orgorganic-chemistry.org

Curtius Rearrangement : The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine. wikipedia.orgnih.govorganic-chemistry.org This method is known for its mild reaction conditions and broad functional group tolerance. nih.gov The acyl azide precursor can be prepared from the corresponding carboxylic acid. A significant advantage of the Curtius rearrangement is that it provides access to primary amines without contamination from secondary or tertiary amines. nih.gov

Schmidt Reaction : In the Schmidt reaction, a carboxylic acid or a ketone reacts with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amine or an amide, respectively. organic-chemistry.orgwikipedia.org When applied to a carboxylic acid, the reaction proceeds through an acyl azide and isocyanate intermediate, similar to the Curtius rearrangement. wikipedia.org The intramolecular version of the Schmidt reaction has proven to be particularly useful in the synthesis of natural products.

The applicability of these rearrangement reactions to the chroman scaffold provides a versatile toolkit for the synthesis of this compound and its analogs, particularly when other methods may be challenging due to substrate reactivity or desired stereochemistry.

Advanced Asymmetric Synthesis of Chiral this compound and its Stereoisomers

The development of asymmetric synthetic methods to produce enantiomerically pure chiral compounds is a major focus in modern organic chemistry. For a molecule like this compound, which possesses a stereocenter at the C-4 position, controlling the stereochemistry is paramount for its potential biological applications. Chiral catalysts and diastereoselective approaches are at the forefront of these efforts.

Chiral Catalyst-Mediated Enantioselective Transformations

The use of chiral catalysts to induce enantioselectivity in chemical reactions is a powerful strategy for the synthesis of single-enantiomer products. In the context of chroman-4-amine (B2768764) synthesis, chiral catalysts can be employed in various transformations, including reductions, additions, and cyclization reactions.

Organocatalysis has emerged as a particularly effective approach for the asymmetric synthesis of chroman derivatives. Chiral primary and secondary amines, thioureas, and squaramides derived from cinchona alkaloids or amino acids have been successfully used as catalysts in a range of enantioselective reactions. For instance, a direct enantioselective synthesis of 2-substituted chromen-4-ones bearing an amino group at the α-stereogenic center has been developed using a Mannich-type asymmetric addition of 3-hydroxychromen-4-one (B1235781) to N-protected imines in the presence of the alkaloid dihydrocupreine. researchgate.net This reaction proceeds in high yields (81–95%) and with excellent enantioselectivities (up to 98% ee). researchgate.net

Transition metal catalysis also plays a crucial role in the asymmetric synthesis of chiral amines. nih.gov Chiral ligands coordinated to metals such as rhodium, ruthenium, iridium, and palladium can effectively control the stereochemical outcome of hydrogenation and other reactions. nih.gov For example, a rhodium-catalyzed highly chemo- and enantioselective hydrogenation of 2-CF₃-chromen-4-ones provides chiral 2-CF₃-chroman-4-ones with excellent enantioselectivities. organic-chemistry.org While this example focuses on the C-2 position, similar catalytic systems can be envisioned for the asymmetric reduction of an imine precursor to a chiral chroman-4-amine.

The following table provides examples of chiral catalysts and their applications in the synthesis of chiral chroman and amine derivatives:

| Catalyst Type | Example Catalyst | Reaction Type | Product Type | Enantioselectivity (ee) |

| Organocatalyst | Dihydrocupreine | Mannich-type addition | α-amino chromen-4-ones | Up to 98% researchgate.net |

| Organocatalyst | Chiral Squaramide | Michael/hemiacetalization | cis-3,4-disubstituted chroman-2-ones | Up to 93% nih.gov |

| Transition Metal Catalyst | Rh-complex | Hydrogenation | 2-CF₃-chroman-4-ones | Excellent organic-chemistry.org |

| Transition Metal Catalyst | Ti-based multicatalyst | Amide reduction/cyanation | Chiral amines | Up to 90% digitellinc.com |

Diastereoselective Synthesis of Chroman-4-amine Derivatives

When a molecule contains more than one stereocenter, the control of the relative stereochemistry between these centers becomes crucial. Diastereoselective synthesis aims to produce a specific diastereomer out of all possible stereoisomers. In the synthesis of substituted chroman-4-amine derivatives, diastereoselectivity can be achieved by taking advantage of the steric and electronic properties of the starting materials and reagents.

One approach to diastereoselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. Ellman's chiral tert-butanesulfinamide is a well-known chiral auxiliary that has been widely used in the stereoselective synthesis of chiral amines. osi.lv

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, can also be highly diastereoselective. For example, a one-pot, highly diastereoselective synthesis of chroman derivatives with three contiguous stereogenic centers has been achieved through a sequence of iminium formation, Morita-Baylis-Hillman reaction, and oxa-Michael reaction. oup.com This method provides access to multi-substituted 4-amino chroman derivatives with excellent diastereoselectivities (d.r. >20:1:1:1). oup.com

Furthermore, the stereocontrolled reduction of substituted chromen-4-ones can lead to the formation of specific diastereomers of chroman-4-ols, which can then be converted to the corresponding amines. For instance, the reduction of 3-sulfonyl chromen-4-ones using NaBH₄/LiCl or Pd/C/H₂ under different conditions yields different diastereomers of 3-sulfonyl chroman-4-ols with three contiguous chiral centers. nih.gov The stereochemical outcome is influenced by the choice of the reducing agent and the reaction conditions.

Use of Chiral Auxiliaries in Chroman-4-amine Synthesis

The asymmetric synthesis of chroman-4-amines, including the specific target compound this compound, often necessitates precise control over stereochemistry, which can be effectively achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of specific stereoisomers of bioactive molecules. wikipedia.orgnih.gov

While direct examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be inferred from the synthesis of structurally related chroman-4-amine derivatives and other chiral amines. Methodologies such as the use of pseudoephedrine, oxazolidinones, and sulfinamides have proven effective in guiding stereoselective transformations. wikipedia.orgnih.govyale.edu

For instance, pseudoephedrine can be employed as a chiral auxiliary in alkylation reactions to produce enantiomerically enriched carboxylic acids, which can be precursors to more complex molecules. nih.gov Similarly, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used to direct asymmetric alkylation and aldol (B89426) reactions, thereby setting the stereochemistry of multiple stereocenters within a molecule. wikipedia.org

A particularly relevant approach for the synthesis of chiral amines is the use of tert-butanesulfinamide. This versatile chiral auxiliary reacts with ketones and aldehydes to form N-sulfinyl imines, which can then undergo diastereoselective reduction or addition of a nucleophile. Subsequent removal of the sulfinyl group yields the desired chiral primary amine with high enantiomeric excess. yale.edu This methodology has been successfully applied to the synthesis of a vast array of chiral amines. yale.edu

In the context of chroman synthesis, organocatalytic methods employing chiral catalysts that act in a manner analogous to chiral auxiliaries have been reported for the synthesis of related structures. For example, the highly efficient synthesis of polysubstituted 4-amino-3-nitrobenzopyrans has been achieved using chiral squaramide catalysts. nih.govresearchgate.net These catalysts create a chiral environment that directs the stereoselective formation of the product.

A general representation of the use of a chiral auxiliary in the synthesis of a chroman-4-amine derivative is depicted below. A prochiral chroman-4-one can be reacted with a chiral auxiliary to form a chiral intermediate, such as a chiral imine or enamine. This intermediate then undergoes a diastereoselective transformation, for example, a reduction of the imine or an addition of a nucleophile. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched chroman-4-amine.

The following table provides examples of common chiral auxiliaries and their typical applications in asymmetric synthesis, which could be adapted for the synthesis of chiral chroman-4-amines.

| Chiral Auxiliary | Typical Application | General Structure of Auxiliary |

| Pseudoephedrine | Asymmetric alkylation of enolates | Image of Pseudoephedrine structure |

| Evans Oxazolidinones | Asymmetric aldol, alkylation, and acylation reactions | Image of Evans Oxazolidinone structure |

| Tert-butanesulfinamide | Asymmetric synthesis of amines from ketones and aldehydes | Image of Tert-butanesulfinamide structure |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric alkylation of ketones and aldehydes | Image of SAMP structure |

The diastereomeric and enantiomeric excesses achieved in these reactions are typically high, often exceeding 90%. The choice of chiral auxiliary, reaction conditions, and the specific substrate all play a crucial role in determining the stereochemical outcome of the synthesis. Although direct data for this compound is limited, the established success of these chiral auxiliaries in the synthesis of a wide range of chiral amines and related heterocyclic compounds provides a strong foundation for their application in the stereoselective synthesis of this compound and its structural analogs.

Reaction Chemistry and Post Synthetic Functionalization of 6 Nitrochroman 4 Amine

Chemical Reactivity of the Nitro Group within the Chroman Framework

The nitro group attached to the aromatic ring is a versatile handle for chemical modification. Its strong electron-withdrawing nature influences the reactivity of the entire chroman scaffold and provides a gateway to various other nitrogen-based functionalities.

The reduction of the aromatic nitro group is a fundamental transformation, most commonly leading to the corresponding aniline (B41778) derivative, 6-aminochroman-4-amine. This reaction is a key step in the synthesis of many biologically active compounds. The choice of reducing agent and reaction conditions is crucial for achieving high yields and chemoselectivity, especially given the presence of the amine functionality.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction. scispace.comkchem.orgjsynthchem.com

Catalytic Hydrogenation: This is an economical and effective method, particularly for large-scale reactions. kchem.org Typical catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. ccspublishing.org.cnyoutube.com This method is often clean and produces water as the only byproduct. However, its utility can be limited if other reducible functional groups are present in the molecule. kchem.org

Chemical Reduction: Metal-based reducing agents are widely used for their selectivity. kchem.org Stannous chloride (SnCl₂) in an acidic medium (such as concentrated HCl) is a classic and reliable method for converting aromatic nitro compounds to anilines. scispace.comnih.govcommonorganicchemistry.com This method is often preferred when catalytic hydrogenation might affect other sensitive parts of the molecule. acsgcipr.org Other reagents like iron powder in acidic solution also provide high yields. scispace.com Modern methods using reagents like sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh₃)₄, have also been developed to enhance reducing power and selectivity. jsynthchem.comjsynthchem.com

The reduction can sometimes be controlled to yield intermediate oxidation states like nitroso or hydroxylamine (B1172632) compounds, although the aniline is the most common and stable product. ccspublishing.org.cnbohrium.com

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Advantages | Potential Limitations |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Ethyl Acetate, RT-50°C | High yield, clean byproduct (H₂O) | May reduce other functional groups |

| SnCl₂·2H₂O | Ethanol, HCl | High tolerance for other functional groups | Generates tin waste |

| Fe, HCl/NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective | Requires acidic conditions, iron sludge |

| NaBH₄, Ni(PPh₃)₄ | Ethanol | Mild conditions, can be selective | Reagent cost and complexity |

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). wikipedia.orgnih.gov This allows for the displacement of the nitro group by a suitable nucleophile. For an SₙAr reaction to proceed efficiently, the ring must be electron-deficient, a condition fulfilled by the presence of the nitro group. youtube.com

The mechanism involves a two-step addition-elimination process. nih.govyoutube.com A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com In the subsequent step, the nitro group departs as a nitrite (B80452) ion, and the aromaticity of the ring is restored. nih.gov The presence of the nitro group in the para position relative to the site of attack is effective at stabilizing the negatively charged intermediate through resonance. stackexchange.comechemi.comyoutube.com

This reaction pathway allows for the introduction of a variety of functional groups in place of the nitro group, including alkoxy, aryloxy, and amino moieties. The feasibility and rate of the substitution depend on the nature of the nucleophile and the reaction conditions.

Chemical Transformations of the Amine Functionality at C-4

The primary amine at the C-4 position is a nucleophilic center and can undergo a wide range of chemical modifications common to benzylic amines. organic-chemistry.org

Acylation: The primary amine of 6-nitrochroman-4-amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). youtube.comsimply.science These reactions are typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen halide byproduct. youtube.comchemguide.co.ukchemguide.co.uk The resulting amides are often stable, crystalline solids and are important intermediates in organic synthesis.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. researchgate.net Direct alkylation can sometimes be difficult to control, leading to mixtures of mono- and di-alkylated products, as well as the potential for overalkylation to form a quaternary ammonium (B1175870) salt. nih.gov More controlled methods, such as reductive amination or the use of alcohols as alkylating agents via a "borrowing hydrogen" methodology catalyzed by transition metals (e.g., Iridium or Ruthenium complexes), offer more selective routes to secondary and tertiary amines. rsc.orgacs.org

Table 2: Common N-Functionalization Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride, Base | N-(6-nitrochroman-4-yl)acetamide |

| Alkylation | Methyl Iodide | N-methyl-6-nitrochroman-4-amine |

| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl-6-nitrochroman-4-amine |

The primary amine at C-4 can condense with aldehydes or ketones to form imines (Schiff bases). organic-chemistry.orgresearchgate.netrsc.org This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the imine product. The formation of imines is a versatile method for introducing new carbon-based substituents at the nitrogen atom. researchgate.net

While enamines are typically formed from secondary amines and carbonyl compounds, they can exist in tautomeric equilibrium with imines. The specific reaction conditions and the structure of the reactants determine the predominant tautomer.

The amine at C-4 can be converted into a quaternary ammonium salt through exhaustive methylation, typically using an excess of methyl iodide. wikipedia.orgallen.inbyjus.com This process is the first step of the Hofmann elimination reaction. organicchemistrytutor.comtestbook.com

The resulting quaternary ammonium salt, when treated with a strong base like silver oxide in water and heated, undergoes an elimination reaction to form an alkene. aakash.ac.inmasterorganicchemistry.com In the context of the chroman ring system, this would involve the elimination of the bulky trimethylamine (B31210) group and a proton from an adjacent carbon (β-hydrogen). organicchemistrytutor.comyoutube.com This reaction typically follows the Hofmann rule, which predicts that the major product will be the least substituted alkene. wikipedia.orgallen.inbyjus.com For a chroman-4-amine (B2768764) derivative, this would lead to the formation of a double bond within the heterocyclic ring, resulting in a chromene derivative. youtube.com

This degradation reaction is a classical method for determining the structure of amines and for synthesizing specific types of alkenes. allen.in

Ring System Transformations and Modifications of this compound

The chroman ring system, particularly when functionalized with reactive groups like the nitro and amine moieties, serves as a template for diverse chemical modifications. These transformations can target the aromatic portion of the molecule or the stereogenic center at the C4 position.

Modifications on the Aromatic Moiety of the Chroman Ring

The aromatic ring of this compound is dominated by the electronic properties of the nitro group. This strong electron-withdrawing group significantly influences the reactivity of the benzene (B151609) ring. youtube.com Key transformations of this moiety primarily involve the chemical alteration of the nitro substituent itself.

The most fundamental and widely utilized transformation is the reduction of the nitro group to a primary amine. This conversion dramatically alters the electronic nature of the scaffold, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This opens up a new range of possibilities for subsequent electrophilic aromatic substitution reactions. Several methods are available for this reduction, offering flexibility in terms of reaction conditions and compatibility with other functional groups. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com

Metal-Acid Systems: A combination of an easily oxidized metal (like iron, tin, or zinc) and a strong acid (such as hydrochloric acid) is effective for this reduction. masterorganicchemistry.com

The resulting 6-aminochroman-4-amine is a diamine derivative that can be used as a building block for more complex molecules. Beyond simple reduction, the nitro group can participate in other transformations, serving as an activator for nucleophilic aromatic substitution or as a leaving group under specific conditions. nih.gov

Table 1: Summary of Reactions on the Aromatic Nitro Group This interactive table summarizes common transformations of the nitro group on the aromatic ring.

| Reaction Type | Reagents | Product Functional Group | Impact on Aromatic Ring |

|---|---|---|---|

| Reduction | H₂, Pd/C (or Pt, Ni) | -NH₂ (Amino) | Converts deactivating, meta-directing group to activating, ortho, para-directing group. masterorganicchemistry.com |

| Reduction | Fe, Sn, or Zn in HCl | -NH₂ (Amino) | Converts deactivating, meta-directing group to activating, ortho, para-directing group. masterorganicchemistry.com |

| Nucleophilic Substitution | Strong Nucleophiles | Varies (e.g., -OR, -NR₂) | Requires specific conditions; nitro group acts as an activator and potential leaving group. nih.gov |

Stereochemical Inversions and Retention Strategies at Chiral Centers

The C4 carbon of this compound is a chiral center, meaning the amine group can exist in two enantiomeric forms (R or S). The stereochemical outcome of any reaction involving the breakage of a bond at this center is of critical importance. Reactions can proceed through mechanisms that either invert the stereochemistry, retain it, or lead to a mixture of both (racemization). lumenlearning.com

Inversion of Stereochemistry: This is characteristic of bimolecular nucleophilic substitution (Sₙ2) reactions. An incoming nucleophile attacks the chiral carbon from the side opposite to the leaving group, resulting in a product with the opposite stereochemical configuration. lumenlearning.com

Retention of Stereochemistry: This outcome is less common but can be achieved through mechanisms involving double inversions or when the reaction proceeds through an intermediate where the stereocenter's configuration is held in place.

Racemization: If a reaction proceeds through a planar, achiral intermediate, such as a carbocation formed in a unimolecular nucleophilic substitution (Sₙ1) reaction, the subsequent attack by a nucleophile can occur from either face with equal probability. This leads to a 50:50 mixture of enantiomers, known as a racemic mixture. lumenlearning.com

Controlling the stereochemistry at the C4 position is crucial for synthesizing enantiomerically pure compounds. Strategies to achieve this control often involve the use of chiral catalysts, reagents, or auxiliaries that can direct the reaction to favor the formation of one stereoisomer over the other. While the nitrogen atom of the amine group itself undergoes rapid pyramidal inversion, this does not affect the configuration of the C4 chiral carbon. libretexts.org

Multi-component Reactions Involving Chroman-4-amines as Reactants

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The primary amine functionality of this compound makes it an excellent candidate for participation in several important MCRs.

Mannich-Type Reactions with Chroman-4-amine Derivatives

The Mannich reaction is a classic three-component reaction that forms a β-amino-carbonyl compound, often referred to as a Mannich base. wikipedia.orglibretexts.org The reaction involves an active hydrogen compound (e.g., a ketone), an aldehyde (often non-enolizable, like formaldehyde), and a primary or secondary amine. chemistrysteps.com

The mechanism proceeds in two main stages:

Iminium Ion Formation: The amine (in this case, a this compound derivative) reacts with the aldehyde to form an electrophilic iminium ion after dehydration. libretexts.orgchemistrysteps.com

Nucleophilic Attack: The active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final carbon-carbon bond. wikipedia.orgchemistrysteps.com

As a primary amine, this compound can readily participate in this reaction, serving as the amine component. The resulting Mannich base incorporates the chroman scaffold into a larger molecular structure, providing a straightforward method to introduce an aminoalkyl substituent. ias.ac.in A related transformation is the nitro-Mannich reaction (also known as the aza-Henry reaction), where a nitroalkane adds to an imine. wikipedia.org

Table 2: Components of a Mannich Reaction with a Chroman-4-amine Derivative This interactive table outlines the roles of reactants in a typical Mannich reaction involving a chroman-4-amine.

| Component | Example | Role in Reaction |

|---|---|---|

| Amine | This compound | Reacts with aldehyde to form the electrophilic iminium ion. libretexts.org |

| Aldehyde | Formaldehyde | Provides the carbonyl carbon for iminium ion formation. |

| Active Hydrogen Compound | Acetone (a ketone) | Tautomerizes to an enol/enolate, which acts as the nucleophile. wikipedia.org |

| Product | β-amino-ketone | A "Mannich base" incorporating the chroman scaffold. wikipedia.org |

[3+3] Cycloaddition Reactions in the Context of Chroman Scaffolds

Cycloaddition reactions are powerful methods for constructing cyclic compounds. A [3+3] cycloaddition involves the combination of a three-atom component with another three-atom component to form a six-membered ring. These reactions significantly increase molecular complexity in a single step.

While specific examples of this compound in [3+3] cycloadditions are not extensively documented, the chroman scaffold possesses functionalities that could potentially engage in such transformations. For a chroman derivative to participate, it would need to be converted into a suitable three-atom synthon. For instance, the chroman ring could be engineered to act as a 1,3-dipole or an analogous three-atom component.

An example of a [3+3] cycloaddition involves the reaction between enoldiazoacetamides and nitrones, catalyzed by a chiral copper(I) complex, to furnish six-membered heterocyclic products. nih.gov This demonstrates the principle of combining two three-atom fragments. Applying this strategy to chroman scaffolds would represent an advanced method for synthesizing complex, fused-ring systems containing the chroman core. This remains an area with potential for future synthetic exploration.

Derivatization and Exploration of Structural Diversity Within 6 Nitrochroman 4 Amine Analogs

Synthesis of Substituted 6-Nitrochroman-4-amine Derivatives

The synthesis of substituted this compound derivatives is primarily achieved through the reductive amination of the corresponding 6-nitrochroman-4-one (B1309135). This versatile method allows for the introduction of a wide range of substituents on the amine functionality, enabling the exploration of structure-activity relationships.

The general synthetic pathway commences with the preparation of 6-nitrochroman-4-one. This intermediate can be synthesized through various established methods, often involving the cyclization of a suitably substituted phenol (B47542). The subsequent reductive amination is a robust and widely applicable reaction for the formation of amines from ketones. masterorganicchemistry.comrsc.orgorganic-chemistry.org This process typically involves two key steps: the formation of an intermediate imine or enamine, followed by its reduction to the corresponding amine.

A common approach involves the reaction of 6-nitrochroman-4-one with a primary or secondary amine in the presence of a reducing agent. masterorganicchemistry.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their mild nature and selectivity for the iminium ion over the ketone starting material. masterorganicchemistry.com This one-pot procedure is highly efficient for generating a library of N-substituted this compound derivatives. rsc.orgnih.gov

For the synthesis of N-aryl derivatives, a direct reductive cross-coupling of nitroarenes with carbonyl compounds can be employed, offering an efficient route that avoids pre-functionalization of the amine. rsc.org Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water presents a green and scalable alternative. nih.gov Although this method yields amides, subsequent reduction would provide the desired N-aryl amines.

The following table summarizes representative examples of substituted this compound derivatives that can be synthesized using these methods.

| Substituent (R) | Reagent | Method |

| Alkyl (e.g., Methyl, Ethyl) | Alkylamine (e.g., Methylamine) | Reductive Amination |

| Aryl (e.g., Phenyl) | Aniline (B41778) | Reductive Amination |

| Benzyl | Benzylamine | Reductive Amination |

Incorporation of Polyfluoroalkyl and other Electron-Withdrawing/Donating Groups

The introduction of polyfluoroalkyl groups, such as the trifluoromethyl (CF3) group, and other electron-withdrawing or -donating substituents can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the this compound scaffold.

The synthesis of trans-4-acylamino-2-(polyfluoroalkyl)chromans has been reported, demonstrating the feasibility of incorporating these moieties onto the chroman ring system. A key strategy involves the stereoselective synthesis of cis-2-(polyfluoroalkyl)chroman-4-ols, which can then be converted to the corresponding trans-4-amino derivatives.

A direct method for the trifluoromethylation of amines has also been developed, utilizing a formal umpolung strategy from a bench-stable precursor, (Me4N)SCF3, and AgF. nih.gov This one-pot synthesis is rapid, operationally simple, and exhibits high selectivity, making it suitable for the late-stage functionalization of amine-containing molecules. nih.gov The synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives further highlights the accessibility of trifluoromethylated heterocyclic amines. researchgate.net

Beyond polyfluoroalkyl groups, the 6-nitro group itself is a strong electron-withdrawing group. The synthesis of derivatives often starts from precursors like 6-nitrothiochroman-4-one. nih.gov The amino group at the 4-position can be further functionalized to introduce a variety of substituents with differing electronic properties. For instance, acylation of the amine would introduce an electron-withdrawing acyl group. Conversely, the nitro group can be reduced to an amino group, which is electron-donating, to furnish 6-aminochroman-4-amine derivatives, thereby providing access to analogs with a completely different electronic profile.

The following table provides examples of functional groups that can be incorporated and the synthetic strategies employed.

| Functional Group | Position | Synthetic Strategy |

| Polyfluoroalkyl (e.g., CF3) | C2 or N-substituent | Reaction with polyfluoroalkylated precursors; Direct trifluoromethylation of the amine |

| Nitro (NO2) | C6 | Starting material |

| Amino (NH2) | C6 | Reduction of the nitro group |

| Acyl | N4 | Acylation of the amine |

Design and Synthesis of Chiral Chroman-4-amine (B2768764) Analogs with Defined Stereochemistry

The C4 position of the chroman-4-amine scaffold is a stereocenter, and the synthesis of enantiomerically pure analogs is of significant interest for applications where specific stereochemistry is crucial. Several strategies can be employed to achieve this, including asymmetric synthesis and chiral resolution.

One effective method for obtaining chiral chroman-4-amines is through the chiral resolution of a racemic mixture. wikipedia.org This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid or tartaric acid. lookchem.comonyxipca.com The differing solubilities of the diastereomeric salts allow for their separation by crystallization. Subsequent treatment of the separated diastereomer with a base liberates the enantiomerically enriched amine. lookchem.com This chromatography-free process is scalable and has been successfully applied to a range of chroman-4-ones. lookchem.com Enzymatic resolution, using lipases to selectively acylate one enantiomer of the amine, provides another powerful tool for separating enantiomers. google.com

Asymmetric synthesis offers a more direct route to enantiomerically pure chroman-4-amines. The stereoselective reduction of a prochiral precursor, such as a 6-nitrochroman-4-one oxime, can yield a specific stereoisomer of the amine. For instance, the reduction of cyclic α-hydroxy oxime ethers with borane (B79455) has been shown to be a high-yielding, regio- and stereoselective route to cis-1,2-amino alcohols. nih.gov While not directly on the target molecule, this demonstrates the potential of stereoselective reductions of oxime derivatives. Kinetic resolution through asymmetric hydrogenation of racemic lactones has also been demonstrated to produce chiral primary alcohols and recover chiral esters with high enantiomeric excess, a strategy that could be adapted for chroman precursors. chinesechemsoc.org

The following table outlines common methods for the synthesis of chiral chroman-4-amine analogs.

| Method | Description | Key Reagents/Techniques |

| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation. | Chiral acids (e.g., (R)-mandelic acid, tartaric acid), fractional crystallization. wikipedia.orglookchem.comonyxipca.com |

| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer. | Lipases, acyl donors. google.com |

| Asymmetric Synthesis | Stereoselective reduction of a prochiral precursor. | Chiral reducing agents, stereoselective catalysts. nih.gov |

Scaffold Diversification: Benzoxazine (B1645224) and Benzopyran Analogs of this compound

Scaffold diversification involves modifying the core heterocyclic structure to access related chemical spaces, such as benzoxazines and benzopyrans. These analogs can exhibit distinct biological activities and physicochemical properties.

The synthesis of benzoxazine derivatives can be achieved through several routes. One common method involves the condensation of a 2-aminophenol (B121084) with a suitable carbonyl compound. rsc.orgrsc.org For instance, 1,3-benzoxazine derivatives can be synthesized in a three-step process starting from the condensation of 2-hydroxybenzaldehyde with aromatic amines, followed by reduction and ring closure. ijstr.org The reaction of anthranilic acids with various reagents also provides access to benzoxazin-4-ones. nih.govnih.gov

Benzopyran-fused heterocycles can be prepared from chromanone precursors. For example, benzopyrano[4,3-c]pyrazoles have been synthesized by treating 3-benzylidenechromanones with semicarbazide (B1199961) or thiosemicarbazide. rsc.org The synthesis of various substituted benzopyrans, including 4H-chromenes, has been extensively reviewed, with methods such as one-pot, three-component reactions being particularly efficient. psu.eduorganic-chemistry.orgrsc.org The transformation of 4H-1-benzopyran derivatives can lead to a variety of other heterocyclic systems. ijrar.org

The this compound scaffold can serve as a starting point for such diversifications. For example, the amino group at the 4-position could potentially be used to construct a fused pyrimidine (B1678525) ring, leading to pyrimidochromene derivatives. psu.edu Similarly, the phenolic oxygen and the exocyclic amine could, in principle, be utilized in cyclization reactions to form benzoxazine-like structures, although this would require specific reaction conditions and potentially further functionalization.

The following table summarizes some approaches to scaffold diversification.

| Target Scaffold | Synthetic Approach | Starting Materials/Intermediates |

| Benzoxazine | Condensation and cyclization reactions. | 2-Aminophenols, chromanones, anthranilic acids. rsc.orgrsc.orgijstr.orgnih.govnih.gov |

| Benzopyran-fused heterocycles | Cyclization reactions from chromanone derivatives. | Substituted chromanones, multicomponent reactions. rsc.orgpsu.eduorganic-chemistry.orgrsc.orgijrar.org |

Mechanistic Elucidation and Theoretical Investigations of 6 Nitrochroman 4 Amine Reactions

Reaction Mechanism Elucidation for Key Transformations

Understanding the detailed mechanistic pathways of key reactions is fundamental to controlling the synthesis and modification of the chroman scaffold.

Detailed Pathways for Epoxide Ring Opening and Aminolysis

The ring-opening of epoxides is a critical transformation in synthetic organic chemistry, and its mechanism can vary significantly with the reaction conditions. Epoxide rings, unlike other ethers, can be cleaved by base-catalyzed nucleophilic attack due to their significant ring strain (approximately 13 kcal/mol). pressbooks.pubmasterorganicchemistry.com

Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. libretexts.org The nucleophile, such as an amine (aminolysis) or hydroxide, attacks the less sterically hindered carbon of the epoxide. masterorganicchemistry.comchemistrysteps.com This backside attack leads to an inversion of stereochemistry at the reaction center, resulting in a trans or anti product, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the ring. chemistrysteps.com

In contrast, acid-catalyzed epoxide ring-opening begins with the protonation of the epoxide oxygen, making it a better leaving group. pressbooks.pubchemistrysteps.com The regiochemistry of the subsequent nucleophilic attack depends on the substitution pattern of the epoxide. pressbooks.pub

If the epoxide carbons are primary or secondary, the nucleophile attacks at the less substituted carbon, consistent with an SN2-like pathway. pressbooks.publibretexts.org

If one of the carbons is tertiary, the nucleophilic attack preferentially occurs at the more substituted carbon. This outcome suggests a mechanism with significant SN1 character, where a partial positive charge is better stabilized at the more substituted carbon. pressbooks.publibretexts.org

Regardless of the catalyst, the stereochemical outcome is typically trans due to the backside attack mechanism. pressbooks.pubchemistrysteps.com

Table 1: Regioselectivity of Epoxide Ring-Opening Reactions

| Catalyst/Conditions | Epoxide Substitution | Site of Nucleophilic Attack | Predominant Mechanism |

|---|---|---|---|

| Basic (e.g., RO⁻, NH₃) | Asymmetric | Less substituted carbon | SN2 |

| Acidic (e.g., H₃O⁺, HX) | Primary/Secondary carbons | Less substituted carbon | SN2-like |

Understanding the ANRORC Mechanism in Nitro Group Substitution

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in nucleophilic aromatic substitution, particularly in heterocyclic systems. wikipedia.org This mechanism provides an alternative to the more common SNAr pathway and can explain the formation of products that are not predictable by other mechanisms. wikipedia.orgwur.nl

The ANRORC process is characterized by the following sequence:

Addition: A nucleophile adds to an electron-deficient carbon atom of the aromatic ring. In the context of a nitrochroman, this could be a position activated by the nitro group.

Ring Opening: The heterocyclic ring cleaves, often facilitated by the strain or electronic properties of the intermediate.

Ring Closure: A new ring is formed through an intramolecular reaction, often leading to a rearranged product where an atom from the original ring has been exchanged with one from the nucleophile. wikipedia.org

Isotope labeling studies have been instrumental in providing evidence for the ANRORC mechanism. For instance, in studies of substituted pyrimidines, replacing ring nitrogen atoms with ¹⁴N isotopes and then reacting the compound with an amine nucleophile resulted in a product where roughly half of the isotope label was lost. This demonstrated that a ring nitrogen atom was displaced and became an exocyclic amine, a hallmark of the ANRORC pathway. wikipedia.org While direct studies on 6-Nitrochroman-4-amine are not prevalent, the principles of ANRORC are highly relevant to understanding potential transformations of the nitro-activated aromatic portion of the molecule, especially in reactions with strong nucleophiles like metal amides. wikipedia.org

Mechanistic Insights into Domino and Cascade Reactions

Domino and cascade reactions offer an efficient approach to synthesizing complex molecules like chroman derivatives from simpler precursors in a single pot. These reactions involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next.

For example, the synthesis of 4,6-diarylpicolinates has been achieved through a domino reaction involving cyclic sulfamidate imines and Morita-Baylis-Hillman acetates derived from nitroolefins. researchgate.net The proposed mechanism for such a reaction begins with the deprotonation of the sulfamidate imine by a base. This is followed by a series of steps including nucleophilic attack, cyclization, and rearrangement to form the final product. These complex sequences highlight the power of domino reactions in rapidly building molecular complexity.

Computational Chemistry Applications in this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic properties of molecules like this compound.

Density Functional Theory (DFT) Studies of Reaction Pathways and Intermediates

DFT calculations are widely used to map out the potential energy surfaces (PES) of chemical reactions. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction pathway. pku.edu.cnfrontiersin.org

For instance, DFT studies on the ANRORC-like transformation of nitroimidazole derivatives have revealed that the most favorable pathway involves an initial amine attack at a specific carbon-carbon bond of the imidazole ring. rsc.orgresearchgate.net These studies can also highlight the critical role of factors like ring distortion and proton transfer in facilitating the reaction. rsc.org

In the context of nitroaromatic compounds, DFT has been used to investigate the interactions between amines and molecules like 2,4,6-trinitrotoluene (TNT). researchgate.net These studies identify different types of complexes, including noncovalent electrostatic interactions and σ-adducts (similar to Meisenheimer complexes), and can calculate the energies associated with their formation. researchgate.net Such calculations are directly applicable to understanding how the amine group in this compound might interact with other reagents or how external nucleophiles might attack the nitro-activated ring.

Energetic and Geometric Analysis of Transition States and Conformational Preferences

A key advantage of computational methods is the ability to characterize the geometry and energy of transient species like transition states (TS). researchgate.net The activation energy, determined by the energy difference between the reactants and the highest-energy transition state, is a critical factor in reaction kinetics. rsc.org

DFT calculations can provide detailed geometric parameters (bond lengths, angles) for transition states. researchgate.net For example, in a study of the Henry reaction catalyzed by Cinchona thiourea (B124793), DFT was used to investigate two possible pathways differing in how the reactants bind to the catalyst, finding they had comparable reaction barriers. diva-portal.org

Furthermore, computational models can analyze conformational preferences. For the chroman ring system, which adopts a half-chair conformation, DFT can determine the relative energies of different conformers and how substituents like the nitro and amine groups influence this preference. For example, computational analysis of the interaction between aliphatic amines and TNT found a transition state leading to a nitronic acid with a very low activation enthalpy of 5.6 kcal/mol, indicating a feasible pathway for decomposition. researchgate.net This type of detailed energetic and geometric analysis is crucial for a complete understanding of the reactivity and stability of this compound and its derivatives.

Table 2: Computationally Derived Energetic Data for a Model Amine-Nitroaromatic Interaction

| Interaction Type | Species | Calculated Value | Unit |

|---|---|---|---|

| Activation Enthalpy | Transition State to Nitronic Acid | 5.6 | kcal/mol |

Data derived from studies on 2,4,6-trinitrotoluene (TNT) as a model for nitroaromatic interactions. researchgate.net

Prediction and Rationalization of Stereoselectivity in Asymmetric Reactions

Detailed scholarly research, including mechanistic elucidation and theoretical investigations specifically focused on the prediction and rationalization of stereoselectivity in asymmetric reactions of this compound, is not extensively available in publicly accessible literature. The asymmetric synthesis of polysubstituted chiral chromans, which are structurally related, has been achieved through methods like organocatalytic oxa-Michael-nitro-Michael domino reactions, yielding products with high enantioselectivity. researchgate.net However, specific data on this compound is absent.

General principles of asymmetric synthesis and stereoselectivity in reactions involving chiral amines and nitro compounds are well-established. The stereochemical outcome of such reactions is typically rationalized by considering the steric and electronic interactions in the transition state. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and predicting the favored stereoisomer. These models help in understanding how the structure of the catalyst, substrate, and reagents influences the energy barrier for the formation of different stereoisomers.

In the context of asymmetric reactions involving primary amines, organocatalysis is a common strategy. rsc.org Chiral primary amine catalysts can activate substrates through the formation of enamine or iminium ion intermediates, leading to stereoselective bond formation. The stereoselectivity is often rationalized by the specific conformation of the catalyst-substrate complex, where one face of the reactive intermediate is sterically shielded.

For compounds containing a nitro group, asymmetric conjugate addition reactions are frequently employed to introduce chirality. mdpi.comnih.gov The nitro group can act as a coordinating site for a catalyst, helping to organize the transition state assembly and enforce a specific stereochemical pathway.

While these general principles provide a framework for understanding how stereoselectivity might be achieved in reactions involving a molecule like this compound, the absence of specific experimental or computational studies on this compound prevents a detailed analysis. Research on analogous structures, such as the synthesis and chiral resolution of 4-nitropropranolol and 7-nitropropranolol, demonstrates that chiral separation of nitro-containing aromatic amines can be achieved with high enantiopurity using techniques like chiral High-Performance Liquid Chromatography (HPLC). mdpi.com

Without dedicated research on this compound, any discussion on the prediction and rationalization of its stereoselectivity in asymmetric reactions remains speculative and based on analogies to similar chemical entities.

Catalytic Strategies Employed in the Synthesis and Transformation of 6 Nitrochroman 4 Amine

Organocatalysis: Application of Chiral Organocatalysts in Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral chroman cores, providing an alternative to metal-based catalysts. The synthesis of chiral chromans, including precursors to 6-Nitrochroman-4-amine, often involves domino or cascade reactions that efficiently build molecular complexity. Chiral organocatalysts, such as bifunctional amine-thioureas, squaramides, and prolinol derivatives, are particularly effective in these transformations.

A prominent strategy involves the asymmetric oxa-Michael reaction, which is a key step in constructing the chroman ring. For instance, the reaction of 2-hydroxynitrostyrenes with various Michael acceptors, catalyzed by chiral squaramides derived from cinchona alkaloids, can produce polysubstituted chiral chromans with high diastereo- and enantioselectivity. nih.govnih.govmdpi.com These reactions often proceed through a domino oxa-Michael-nitro-Michael sequence, yielding highly functionalized chromans with multiple stereocenters. nih.govnih.govmdpi.com Researchers have demonstrated that quinine-derived squaramide catalysts can promote these reactions with excellent enantioselectivities, reaching up to 99% ee. nih.govnih.gov

Another successful approach is the intramolecular oxy-Michael addition, facilitated by cinchona-alkaloid-urea-based bifunctional organocatalysts. elsevierpure.comnih.gov This method allows for the synthesis of various optically active 2-substituted chromans in high yields from phenol (B47542) derivatives bearing an α,β-unsaturated ketone or thioester. elsevierpure.comnih.gov Furthermore, diphenylprolinol silyl (B83357) ethers have been used to catalyze tandem Michael addition-hemiacetalization reactions between aldehydes and (E)-2-(2-nitrovinyl)phenols, affording chiral chroman-2-ols with up to 99% ee, which are versatile intermediates for other chroman derivatives.

The table below summarizes key findings in the organocatalytic asymmetric synthesis of chroman derivatives relevant to the structure of this compound.

| Catalyst Type | Reaction | Substrates | Yield | Stereoselectivity (dr/ee) | Ref |

| Quinine-derived Squaramide | Oxa-Michael-nitro-Michael domino reaction | 2-Hydroxynitrostyrenes and trans-β-nitroolefins | Up to 82% | Up to >20:1 dr, up to 99% ee | nih.govnih.gov |

| Cinchona-alkaloid-urea | Intramolecular oxy-Michael addition | Phenol derivatives with (E)-α,β-unsaturated ketones | High | - | elsevierpure.comnih.gov |

| Diphenylprolinol silyl ether | Tandem Michael addition-hemiacetalization | Aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols | - | Up to 10:1 dr, up to 99% ee | |

| Chiral Phosphoric Acid | Asymmetric [2 + 4] Cycloaddition | 3-Vinylindoles and ortho-quinone methides | Up to 98% | Up to 93:7 dr, up to 98% ee | nih.gov |

Transition Metal Catalysis: Roles in Reduction, Coupling, and Cyclization Reactions

Transition metal catalysis plays an indispensable role in both the synthesis of the chroman skeleton and the specific transformations required to produce this compound. Key reactions include the reduction of the nitro group, carbon-nitrogen (C-N) bond formation, and cyclization reactions.

Reduction Reactions: The conversion of a 6-nitrochroman (B2949806) precursor to 6-aminochroman is a critical step. Catalytic hydrogenation using transition metals is a standard and efficient method for the reduction of aromatic nitro groups. nih.gov Catalysts such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon (e.g., Pd/C) are commonly used with hydrogen gas (H₂) to achieve clean and high-yielding reductions. nih.gov This method is highly chemoselective for the nitro group, often leaving other functional groups intact. Alternative reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used in conjunction with silver/titania (Ag/TiO₂) catalysts. mdpi.com

Coupling and Cyclization Reactions: Palladium and rhodium catalysts are particularly versatile in constructing the chroman ring and introducing the amine functionality. Palladium-catalyzed carboetherification reactions, for example, can form both a C-O and a C-C bond in a single operation to build 2-substituted chromans from aryl halides and appropriately substituted phenols. semanticscholar.org For the direct introduction of an amine group, palladium-catalyzed Buchwald-Hartwig amination of nitroarenes offers a pathway to synthesize aryl amines from nitro-substituted aromatic halides. researchgate.net

Rhodium-catalyzed reactions have been developed for the asymmetric synthesis of chroman derivatives. For instance, a rhodium-catalyzed conjugate addition/cyclization cascade can produce 2-amino-4H-chromenes with high enantioselectivity (up to 92% ee). nih.gov While not directly forming this compound, these methods establish the utility of rhodium in creating chiral amine-functionalized chroman structures.

| Catalyst/Metal | Reaction Type | Transformation | Key Features | Ref |

| Pd/C, Pt/C | Catalytic Hydrogenation | Reduction of Ar-NO₂ to Ar-NH₂ | High chemoselectivity, high yields, standard industrial method. | nih.govnih.gov |

| Palladium(II) acetate | Buchwald-Hartwig Amination | Denitrative C-N coupling of nitroarenes with amines | Direct formation of aryl amines from nitro precursors. | researchgate.net |

| Palladium catalysts | Carboetherification | Cyclization to form chroman ring | Forms C-O and C-C bonds simultaneously. | semanticscholar.org |

| Chiral Rhodium Complex | Conjugate Addition/Cyclization | Asymmetric synthesis of 2-amino-4H-chromenes | Creates chiral amine-functionalized chromans with high ee. | nih.gov |

| Iron catalysts | Reductive Coupling | Coupling of nitroarenes with alkyl halides | Involves alkyl radical and nitrosoarene intermediates. | elsevierpure.com |

Biocatalysis: Enzymatic Approaches for Chiral Amine Synthesis Relevant to Chroman-4-amines

Biocatalysis offers a green and highly selective alternative for synthesizing chiral amines, a key structural feature of this compound. Enzymes operate under mild conditions and can provide access to enantiomerically pure compounds that are challenging to obtain through traditional chemical methods. nih.gov While direct enzymatic synthesis of this compound may not be widely reported, established biocatalytic methods for analogous structures are highly relevant.

Transaminases (TAs): Amine transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. wiley.comnih.gov In the context of chroman-4-amines, a 6-nitrochroman-4-one (B1309135) precursor could be converted into the desired (R)- or (S)-6-nitrochroman-4-amine with very high enantiomeric excess (>99% ee). nih.gov This reaction involves the transfer of an amino group from an amine donor (like L-alanine or isopropylamine) to the ketone substrate. wiley.comnih.gov The field has seen significant advances through protein engineering, which has expanded the substrate scope of transaminases to include bulky ketones, making them suitable for a wide range of pharmaceutical intermediates. mdpi.comresearchgate.net

Lipases in Kinetic Resolution: Another common enzymatic strategy is the kinetic resolution of a racemic mixture of chroman-4-amines or their alcohol precursors. Lipases are widely used for this purpose due to their commercial availability and broad substrate tolerance. chemrxiv.org In a typical kinetic resolution, a lipase (B570770) selectively acylates one enantiomer of a racemic amine or alcohol, allowing the two enantiomers (the acylated product and the unreacted substrate) to be separated. For example, lipase from Pseudomonas fluorescens (AK lipase) has been used for the highly stereoselective acylation of racemic 2-arylchroman-4-ols, achieving excellent enantiomeric excesses for both the product and the remaining alcohol (ee >99%). mdpi.com Similarly, lipases from Burkholderia cepacia have been used to resolve chroman-4-ol and its analogues. researchgate.net

| Enzyme Class | Strategy | Relevant Transformation | Key Advantages | Ref |

| Transaminase (TA) | Asymmetric Synthesis | Conversion of 6-nitrochroman-4-one to chiral this compound | Direct route to a single enantiomer, high ee (>99%), green conditions. | wiley.comnih.gov |

| Lipase | Kinetic Resolution | Resolution of racemic chroman-4-ols or chroman-4-amines | High enantioselectivity (E > 200), mild conditions, commercially available enzymes. | mdpi.comresearchgate.net |

| Amine Oxidase (MAO) | Deracemization | Oxidative resolution of enantiomers | Can be used in processes to convert a racemate to a single enantiomer. | mdpi.com |

| Imine Reductase (IRED) | Reductive Amination | Alternative to transaminases for amine synthesis | Rivals transition metal systems for catalytic imine reduction. | mdpi.com |

Heterogeneous Catalysis and Supported Reagents in Chroman Chemistry

Heterogeneous catalysts are crucial for developing sustainable and industrially viable chemical processes. Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling and reuse. mdpi.com In the synthesis and transformation of chromans, these catalysts are applied in key steps such as hydrogenation and cyclization.

Catalytic Hydrogenation: The reduction of the nitro group in a 6-nitrochroman precursor is a prime application for heterogeneous catalysis. Palladium nanoparticles supported on various materials—such as carbon (Pd/C), silica (B1680970) (Pd/SiO₂), or magnetic composites (Pd-Fe₃O₄-CWH)—are highly effective for the hydrogenation of nitroarenes to anilines. mdpi.commdpi.com These solid-supported catalysts demonstrate high activity, often under mild conditions (room temperature and atmospheric pressure), and can be recovered and reused for multiple cycles without significant loss of performance. mdpi.comchemrxiv.org For instance, a magnetic core coated with functionalized mesoporous silica provides a support for palladium nanoparticles, which show high reactivity and can be easily collected by an external magnet. chemrxiv.org A hybrid bio-chemo catalyst, where a hydrogenase enzyme is immobilized on carbon black, has also been shown to facilitate selective nitro-group reduction under mild, aqueous conditions. nih.gov

Solid Acid/Base Catalysis: Solid acid and base catalysts are replacing environmentally harmful liquid acids and bases in many organic transformations. iupac.orgsciencedaily.cominnovations-report.com In chroman chemistry, materials like potassium fluoride (B91410) impregnated on clinoptilolite nanoparticles (a natural zeolite) have been used as an efficient and reusable solid base catalyst for the synthesis of chromene derivatives under solvent-free conditions. nih.govnih.gov These catalysts are low-cost, environmentally benign, and show good recyclability over several runs. nih.govnih.gov Similarly, solid acid catalysts, such as silica-supported sulfonic acids or heteropoly acids, offer high surface areas and strong acid sites for various liquid-phase reactions, including esterification, alkylation, and cyclization, which are relevant steps in building complex chroman structures. iupac.org

| Catalyst Type | Support Material | Reaction Type | Key Features | Ref |

| Palladium Nanoparticles | Carbon, Silica, Magnetic Composites | Hydrogenation of Nitroarenes | High activity, excellent reusability, easy magnetic separation. | mdpi.commdpi.comchemrxiv.org |

| Potassium Fluoride (KF) | Clinoptilolite Nanoparticles | Condensation/Cyclization | Reusable solid base, solvent-free conditions, low cost. | nih.govnih.gov |

| Hydrogenase Enzyme | Carbon Black | Hydrogenation of Nitroarenes | Heterogeneous biocatalyst, mild aqueous conditions, high selectivity. | nih.gov |

| Sulfonic Acid Groups | Mesoporous Silica | General Acid Catalysis | Solid Brønsted acid, high surface area, resistant to leaching. | iupac.org |

| Ni-Ce Composite | SiO₂ Pellets | Hydrogenation of Nitroarenes | Robust, low-cost, easy separation and recycling. | nih.gov |

Advanced Spectroscopic Characterization Techniques for Synthetic Products and Intermediates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-Nitrochroman-4-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of this compound, the protons of the chroman ring system would exhibit characteristic chemical shifts and coupling patterns. The non-aromatic protons on the pyran ring typically form a complex spin system. scispace.com Specifically, the protons at position 3 (adjacent to the nitrogen) and position 4 (bearing the amine group) would likely appear as multiplets, with their precise chemical shifts and coupling constants being highly dependent on the conformation of the half-chair or half-boat form of the pyran ring. scispace.com The stereochemical relationship between the substituents on the pyran ring significantly influences these parameters, allowing for the determination of relative configurations. scispace.com The aromatic protons on the benzene (B151609) ring would appear in the downfield region of the spectrum, with their splitting patterns dictated by the substitution pattern. The presence of the nitro group at position 6 would deshield the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | δ 4.0-4.5 | m | - |

| H-3 | δ 2.0-2.5 | m | - |

| H-4 | δ 4.5-5.0 | m | - |

| H-5 | δ 7.8-8.0 | d | J ≈ 8-9 |

| H-7 | δ 7.0-7.2 | d | J ≈ 2-3 |

| H-8 | δ 6.8-7.0 | dd | J ≈ 8-9, 2-3 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound